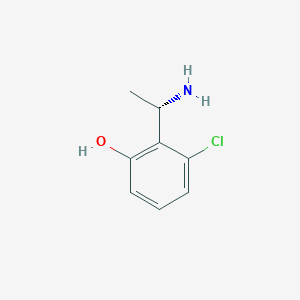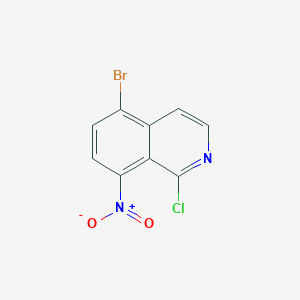
5-Bromo-1-chloro-8-nitroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-chloro-8-nitroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClN2O2 It is a derivative of isoquinoline, which is a bicyclic structure containing a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-8-nitroisoquinoline typically involves the nitration of 5-Bromo-1-chloroisoquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 8-position of the isoquinoline ring.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature control and continuous stirring to ensure uniformity.
化学反応の分析
Types of Reactions
5-Bromo-1-chloro-8-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Reduction Reactions
Reagents: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Reactions are carried out under controlled conditions to avoid degradation of the isoquinoline ring.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Reduction Products: 5-Bromo-1-chloro-8-aminoisoquinoline.
Oxidation Products: Oxidized derivatives of this compound.
科学的研究の応用
5-Bromo-1-chloro-8-nitroisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Materials Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-Bromo-1-chloro-8-nitroisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
5-Bromo-8-nitroisoquinoline: Lacks the chlorine atom but has similar reactivity and applications.
1-Chloro-8-nitroisoquinoline: Lacks the bromine atom but shares similar chemical properties.
5-Bromo-1-chloroisoquinoline: Lacks the nitro group but can be used as a precursor for nitration reactions.
Uniqueness
5-Bromo-1-chloro-8-nitroisoquinoline is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C9H4BrClN2O2 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC名 |
5-bromo-1-chloro-8-nitroisoquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-2-7(13(14)15)8-5(6)3-4-12-9(8)11/h1-4H |
InChIキー |
RAVYJIRJWJHBGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CN=C(C2=C1[N+](=O)[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
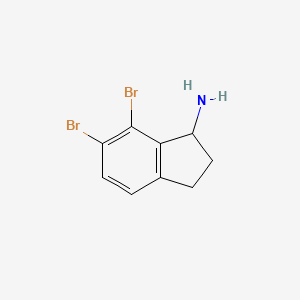
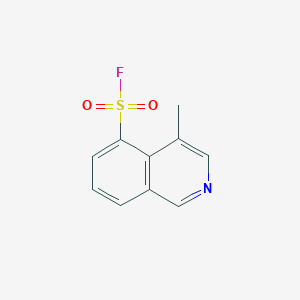
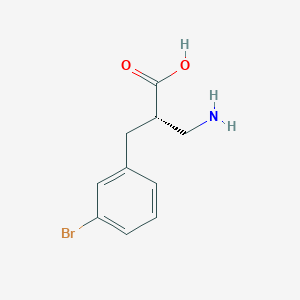


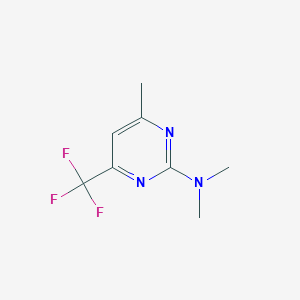
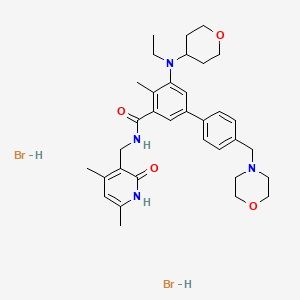


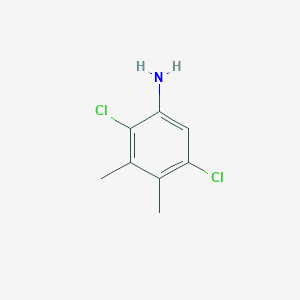
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
